2,4-Dibromophenoxyacetic acid

Descripción

The exact mass of the compound 2,4-Dibromophenoxyacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dibromophenoxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromophenoxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

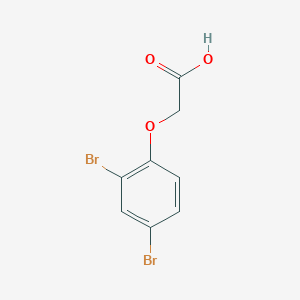

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,4-dibromophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIAWXHMVYLFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143824 | |

| Record name | (2,4-Dibromophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10129-78-9 | |

| Record name | 2,4-Dibromophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10129-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010129789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dibromophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dibromophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIBROMOPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62HDL64A9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Chemical Properties of 2,4-Dibromophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and potential applications of 2,4-Dibromophenoxyacetic acid (CAS No. 10129-78-9). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous compounds, theoretical principles, and supplier safety data to offer valuable insights for researchers. The guide covers its physicochemical properties, proposes a logical synthesis pathway, details expected spectroscopic signatures for identity confirmation, and discusses its potential biological activities based on structure-activity relationships with related phenoxyacetic acids. Emphasis is placed on safe handling protocols and experimental design, providing a foundational resource for professionals in chemical research and drug development.

Introduction: Contextualizing 2,4-Dibromophenoxyacetic Acid

Phenoxyacetic acid derivatives represent a class of compounds with significant biological and chemical importance. The most prominent member, 2,4-Dichlorophenoxyacetic acid (2,4-D), was one of the first successful selective herbicides and remains a critical tool in agriculture.[1] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible dicotyledonous plants.[1][2]

The substitution of chlorine with bromine to yield 2,4-Dibromophenoxyacetic acid presents a molecule of significant interest for comparative studies. Halogen substitution can profoundly impact a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Therefore, understanding the properties of the dibromo-analogue is crucial for researchers exploring new herbicidal, antimicrobial, or plant growth-regulating agents, as well as for those using it as a chemical intermediate. This guide serves as a core technical resource, consolidating known data and providing expert-driven analysis to facilitate its use in a research and development setting.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of physical properties are paramount for any experimental work, influencing everything from solvent selection to reaction setup and purification.

The molecular structure of 2,4-Dibromophenoxyacetic acid is presented below.

Caption: Molecular Structure of 2,4-Dibromophenoxyacetic acid.

While experimentally determined physicochemical data for 2,4-Dibromophenoxyacetic acid are not widely published, data has been derived from computational models.[3] For comparative purposes, the well-documented properties of its chlorinated analogue, 2,4-D, are also provided.

Table 1: Physicochemical Properties

| Property | 2,4-Dibromophenoxyacetic Acid | 2,4-Dichlorophenoxyacetic Acid (for comparison) | Source(s) |

|---|---|---|---|

| CAS Number | 10129-78-9 | 94-75-7 | [3][4] |

| Molecular Formula | C₈H₆Br₂O₃ | C₈H₆Cl₂O₃ | [3][4] |

| Molecular Weight | 309.94 g/mol | 221.04 g/mol | [4][5] |

| Appearance | Solid (presumed) | White to yellow crystalline powder | [4] |

| Melting Point | 152.7 °C (calculated) | 138 °C | [3][4] |

| Boiling Point | 446.4 °C (calculated) | 160 °C (at 0.53 hPa) | [3][4] |

| Water Solubility | Data not available | 0.3 g/L | [4] |

| Organic Solvents | Data not available | Soluble in ethanol, acetone |[4] |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of a chemical compound. Although specific spectra for 2,4-Dibromophenoxyacetic acid are not available in public databases, its structure allows for the prediction of key characteristic signals. The following sections describe the expected spectroscopic data, which can be used as a benchmark for experimental verification.

3.1. Proton Nuclear Magnetic Resonance (¹H NMR) The ¹H NMR spectrum is expected to show four distinct regions:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), resulting from the acidic proton. Its chemical shift can be concentration-dependent and it may exchange with D₂O.

-

Aromatic Protons (Ar-H): Three protons on the substituted benzene ring will appear as complex multiplets between approximately 6.9 and 7.5 ppm. The specific splitting patterns will depend on their coupling constants.

-

Methylene Protons (-O-CH₂-): A sharp singlet at approximately 4.7 ppm, corresponding to the two equivalent protons of the methylene group linking the ether oxygen and the carboxyl group.

-

Reference: The ¹H NMR spectrum of 2,4-D shows the methylene group absorbing at 4.72 ppm and aromatic protons between 6.90 and 7.35 ppm.

3.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) The proton-decoupled ¹³C NMR spectrum should display eight distinct signals:

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected in the 170-180 ppm range.

-

Aromatic Carbons (Ar-C): Six signals are expected for the six unique aromatic carbons. The carbons directly bonded to bromine (C2, C4) and oxygen (C1) will have characteristic shifts influenced by these electronegative atoms.

-

Methylene Carbon (-O-CH₂-): A signal around 65-70 ppm is anticipated for the methylene carbon.

3.3. Infrared (IR) Spectroscopy The IR spectrum provides crucial information about the functional groups present:

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

-

C-O-C Stretch: Absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions, corresponding to the aryl-alkyl ether linkage.

-

C-Br Stretch: Signals in the fingerprint region, typically between 500 and 650 cm⁻¹, corresponding to the carbon-bromine bonds.

3.4. Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) would be expected to show:

-

Molecular Ion (M⁺): A characteristic cluster of peaks due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). The M⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in an approximate 1:2:1 intensity ratio, confirming the presence of two bromine atoms. The nominal molecular ion peak would be at m/z 310.

-

Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-COOH) and the entire acetic acid moiety (-CH₂COOH).

Caption: Proposed workflow for the synthesis of the target compound.

4.2. Chemical Reactivity The reactivity of 2,4-Dibromophenoxyacetic acid is governed by its functional groups:

-

Carboxylic Acid: It will undergo typical reactions of a carboxylic acid, such as esterification with alcohols under acidic conditions, conversion to an acid chloride with reagents like thionyl chloride, and salt formation with bases.

-

Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two bromine atoms and the phenoxyacetic acid group. Further substitution would require harsh conditions.

-

Ether Linkage: The aryl-alkyl ether bond is generally stable under most conditions but can be cleaved by strong acids like HBr or HI at high temperatures.

Applications in Research and Development

Given the potent biological activity of its chlorinated analogue, 2,4-Dibromophenoxyacetic acid is a compound of high interest for screening and development in several areas:

-

Plant Biology and Agriculture: As a close structural analogue of 2,4-D, it is a prime candidate for investigation as a plant growth regulator or herbicide. [6]Structure-activity relationship (SAR) studies using a library of analogues have shown that halogenation at the 4-position of the ring is important for auxinic activity. [7]Investigating the dibromo- compound could reveal altered selectivity, potency, or metabolic stability compared to 2,4-D.

-

Antimicrobial Research: Brominated phenols and their derivatives are known to possess significant antimicrobial properties. A related polybrominated compound, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This suggests that 2,4-Dibromophenoxyacetic acid could serve as a valuable lead structure or scaffold for developing new antibacterial agents.

-

Intermediate for Organic Synthesis: The compound can serve as a building block for more complex molecules. The carboxylic acid handle allows for amide bond formation or other derivatizations, while the dibrominated ring provides sites for further functionalization via cross-coupling reactions.

Safety, Handling, and Toxicology

As a research chemical, adherence to strict safety protocols is mandatory. The information below is synthesized from available Safety Data Sheets (SDS). [5][8] Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Statement | Precautionary Measures (Examples) | Source(s) |

|---|---|---|---|

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | |

To the best of our knowledge, the toxicological properties of this specific compound have not been thoroughly investigated. [5]Therefore, it must be handled with the assumption that it is potentially harmful.

Experimental Protocol: Safe Handling and Storage

This protocol is a self-validating system designed to minimize exposure risk.

-

Engineering Controls:

-

1.1. All handling of the solid material (weighing, transfers) MUST be performed in a certified chemical fume hood to prevent inhalation of dust. [8] * 1.2. Ensure an eyewash station and safety shower are immediately accessible in the work area.

-

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

3.1. Avoid generating dust during handling. If transferring powder, use a spatula and weigh onto creased weigh paper or directly into a vessel inside the fume hood.

-

3.2. For preparing solutions, add the solid to the solvent slowly. Do not add solvent to the bulk solid.

-

3.3. After handling, wash hands thoroughly with soap and water, even if gloves were worn.

-

-

Storage:

-

4.1. Store the compound in its original, tightly sealed container.

-

4.2. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [8]

-

Experimental Protocol: Preparation of a Stock Solution (e.g., 10 mM in DMSO)

-

Calculation:

-

1.1. Determine the required mass for the desired volume and concentration. For 10 mL of a 10 mM solution:

-

Mass (g) = (10 x 10⁻³ mol/L) * (0.010 L) * (309.94 g/mol ) = 0.03099 g or 31.0 mg.

-

-

-

Preparation (in a fume hood):

-

2.1. Weigh 31.0 mg of 2,4-Dibromophenoxyacetic acid into a 15 mL conical tube or a suitable volumetric flask.

-

2.2. Add approximately 8 mL of anhydrous DMSO to the vessel.

-

2.3. Cap the vessel and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.

-

2.4. Once dissolved, add DMSO to reach the final volume of 10.0 mL.

-

2.5. Mix thoroughly by inversion.

-

-

Storage of Solution:

-

3.1. Store the stock solution at -20°C or -80°C in an appropriately labeled, sealed container. Aliquoting may be preferable to avoid multiple freeze-thaw cycles.

-

Conclusion

2,4-Dibromophenoxyacetic acid is a halogenated aromatic compound with significant potential for scientific inquiry. While it remains less characterized than its famous chlorinated counterpart, its structural features suggest promising avenues for research in agrochemicals, antimicrobial drug discovery, and as a versatile synthetic intermediate. By applying established principles of chemical synthesis and spectroscopic analysis, and by adhering to rigorous safety protocols, researchers can effectively and safely incorporate this compound into their development pipelines. This guide provides the foundational knowledge and practical frameworks necessary to begin that work.

References

-

Chemcasts. (n.d.). 2,4-Dibromophenoxyacetic acid (CAS 10129-78-9) Properties. Retrieved from [Link]

-

Chemcasts. (n.d.). 2,4-Dibromophenoxyacetic acid Properties vs Temperature. Retrieved from [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Retrieved from [Link]

-

Chemcasts. (n.d.). 2,4-Dibromophenoxyacetic acid Properties vs Pressure. Retrieved from [Link]

-

Raghavan, C., et al. (2006). Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis. Functional & Integrative Genomics, 6(1), 4-17. Retrieved from [Link]

-

Bialek, K., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLOS ONE, 11(7), e0159522. Retrieved from [Link]

-

Raghavan, C., et al. (2005). Effect of Herbicidal Application of 2,4-dichlorophenoxyacetic Acid in Arabidopsis. Functional & Integrative Genomics, 5(1), 4-17. Retrieved from [Link]

-

Wójcikowska, B., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Journal of Experimental Botany, 74(16), 5405-5419. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of 2-(2,4-Dibromophenoxy)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. Retrieved from [Link]

-

ResearchGate. (2019). Phototransformation of 2,4,6-tribromophenol in aqueous solution: Kinetics and photolysis products. Retrieved from [Link]

-

ResearchGate. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]

Sources

- 1. xtbg.ac.cn [xtbg.ac.cn]

- 2. Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem-casts.com [chem-casts.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. capotchem.com [capotchem.com]

- 6. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dibromophenoxyacetic Acid

This guide provides a comprehensive overview of the synthetic pathways leading to 2,4-dibromophenoxyacetic acid, a molecule of interest for researchers in medicinal chemistry and materials science. We will explore the predominant synthetic strategy, delve into the underlying chemical principles, present detailed experimental protocols, and consider alternative methodologies. This document is intended for an audience of trained chemists and drug development professionals, offering field-proven insights into the practical execution and optimization of this synthesis.

Introduction: The Strategic Importance of 2,4-Dibromophenoxyacetic Acid

Substituted phenoxyacetic acids are a well-established class of compounds with significant biological activities. The well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is a prime example.[1][2][3] By analogy, 2,4-dibromophenoxyacetic acid serves as a valuable synthetic intermediate and a scaffold for the development of novel therapeutic agents and functional materials. The bromine atoms provide reactive handles for further chemical modification, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

This guide focuses on the most reliable and commonly employed synthetic route, which involves a two-step process: the selective dibromination of phenol followed by a Williamson ether synthesis. We will dissect each step, explaining the causal relationships behind procedural choices to ensure both scientific rigor and practical success.

Part 1: The Primary Synthesis Pathway

The most direct and widely accepted route to 2,4-dibromophenoxyacetic acid involves two sequential, high-yielding reactions. This pathway is favored due to the commercial availability of the starting materials and the generally high efficiency of each transformation.

-

Step 1: Electrophilic Aromatic Substitution: Synthesis of 2,4-Dibromophenol.

-

Step 2: Nucleophilic Substitution: Williamson Ether Synthesis to yield the final product.

Diagram of the Primary Synthesis Workflow

Caption: Primary synthesis route for 2,4-Dibromophenoxyacetic acid.

Synthesis of the Precursor: 2,4-Dibromophenol

The synthesis of the key intermediate, 2,4-dibromophenol, is achieved through the direct bromination of phenol. The hydroxyl group of phenol is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution, making this reaction highly efficient.[4] However, this high reactivity can also lead to over-bromination, producing 2,4,6-tribromophenol. Therefore, careful control of stoichiometry and reaction conditions is critical for maximizing the yield of the desired dibrominated product.

Causality Behind Experimental Choices:

-

Solvent: The choice of solvent is crucial for selectivity. Non-ionic solvents like carbon disulfide or carbon tetrachloride are often employed because they allow for highly selective dibromination.[5][6] In contrast, ionic (polar) solvents can accelerate the reaction but may reduce selectivity, leading to a mixture of mono-, di-, and tri-brominated products.[6]

-

Temperature: The reaction is typically conducted at low temperatures (e.g., in an ice bath) to moderate the reactivity of bromine and phenol, further enhancing selectivity and minimizing byproduct formation.[5][7]

-

Stoichiometry: Using approximately two equivalents of bromine per equivalent of phenol theoretically favors the formation of the dibrominated product.

Experimental Protocol: Synthesis of 2,4-Dibromophenol

This protocol is adapted from established literature procedures.[5] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 94 g (1.0 mol) of phenol in 500 mL of carbon disulfide.

-

Gas Trap: Attach a gas trap to the top of the condenser to absorb the evolving hydrobromic acid (HBr) gas. A beaker containing a dilute sodium hydroxide solution or cracked ice and water can be used for this purpose.[5]

-

Bromine Addition: Cool the flask in an ice-salt bath to below 5°C. Separately, prepare a solution of 320 g (100 mL, 2.0 mol) of bromine in 160 mL of carbon disulfide and place it in the dropping funnel.

-

Reaction Execution: Begin vigorous stirring of the phenol solution and add the bromine solution dropwise over a period of approximately 2 hours, maintaining the internal temperature below 5°C.

-

Work-up and Isolation: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Distill off the carbon disulfide solvent. The crude 2,4-dibromophenol will remain as an oil which may solidify upon standing.[5]

-

Purification: Wash the crude product with water. For high purity, the product should be purified by vacuum distillation. The fraction boiling at 145-150°C at 20-25 mmHg corresponds to pure 2,4-dibromophenol.[5] The expected yield is typically high, in the range of 85-90%.[5]

Etherification via Williamson Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ethers, proceeding via an SN2 mechanism.[8] In this step, the 2,4-dibromophenol synthesized previously is deprotonated by a strong base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the ether linkage.[2][9]

Causality Behind Experimental Choices:

-

Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[2][9] Phenols are significantly more acidic than aliphatic alcohols, allowing for complete deprotonation by these strong bases to form the highly reactive phenoxide nucleophile.[9]

-

Reactant: Chloroacetic acid is an excellent electrophile for this reaction. The primary carbon atom is unhindered, and the chloride is a good leaving group, favoring the SN2 pathway.[10]

-

Temperature: Gentle heating (e.g., 90-100°C) is typically required to provide sufficient activation energy for the reaction to proceed at a reasonable rate.[9][11]

-

Work-up: After the reaction is complete, the reaction mixture is acidified. This protonates the carboxylate of the product, rendering it insoluble in the aqueous solution and causing it to precipitate, which is a simple and effective method of isolation.[2][9]

Experimental Protocol: Synthesis of 2,4-Dibromophenoxyacetic Acid

This protocol is based on the general methodology for synthesizing phenoxyacetic acids.[2][9] All operations should be performed in a well-ventilated fume hood with appropriate PPE.

-

Preparation of Phenoxide: In a 250 mL round-bottom flask, dissolve 10.0 g (0.04 mol) of 2,4-dibromophenol in 50 mL of 3 M aqueous sodium hydroxide. Gentle warming may be necessary to facilitate dissolution.

-

Addition of Electrophile: To the resulting phenoxide solution, add 4.1 g (0.044 mol) of chloroacetic acid.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 60-90 minutes.[9]

-

Precipitation: After the heating period, cool the reaction flask to room temperature, then further cool in an ice bath.

-

Acidification and Isolation: While stirring, slowly and carefully acidify the cool solution by adding 6 M hydrochloric acid (HCl) dropwise until the solution is acidic to litmus paper (pH ~2). A white precipitate of 2,4-dibromophenoxyacetic acid will form.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts. The product can be further purified by recrystallization from hot water or an ethanol/water mixture.

Part 2: Alternative Synthesis Pathway

An alternative strategy involves reversing the order of the reactions: first synthesizing phenoxyacetic acid and then performing a direct bromination of the aromatic ring. This approach is analogous to certain industrial preparations of 2,4-D, where phenoxyacetic acid is chlorinated.[12][13]

-

Step 1: Williamson Ether Synthesis: Reaction of phenol with chloroacetic acid to form phenoxyacetic acid.

-

Step 2: Electrophilic Aromatic Substitution: Direct bromination of phenoxyacetic acid.

Diagram of the Alternative Synthesis Workflow

Caption: Alternative synthesis route via a post-etherification bromination.

This pathway's primary challenge lies in the second step. The carboxymethyl ether group (-OCH₂COOH) is also an ortho, para-director. However, controlling the bromination to achieve selective disubstitution without side reactions or degradation of the acetic acid side chain can be more complex than the bromination of simple phenol.

Comparison of Synthetic Pathways

The choice of synthetic route depends on factors such as desired purity, scale, and available equipment. The primary pathway is generally preferred in a laboratory setting for its predictability and control over the bromination step.

| Feature | Primary Pathway (Brominate then Etherify) | Alternative Pathway (Etherify then Brominate) |

| Key Challenge | Controlling the initial bromination of highly activated phenol to prevent over-bromination (tribromination). | Achieving selective 2,4-dibromination on the phenoxyacetic acid molecule without side-chain reactions. |

| Selectivity | High selectivity is achievable with careful control of temperature and stoichiometry.[5] | Potentially lower selectivity; risk of mono- and tri-brominated products, and possible side-chain bromination. |

| Byproducts | 2-Bromophenol, 4-Bromophenol, 2,4,6-Tribromophenol. | Mono-brominated phenoxyacetic acids, 2,4,6-tribromophenoxyacetic acid. |

| Overall Yield | Generally high and reliable. | Potentially lower due to purification challenges in the second step. |

| Recommendation | Preferred for laboratory scale. Offers better control and higher purity of the key intermediate. | Feasible, but may require more extensive optimization and purification. Analogous to some industrial 2,4-D syntheses.[13] |

Part 3: Mechanistic Insights and Optimization

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

The Williamson Ether Synthesis Mechanism

This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[8]

-

Deprotonation: The strong base (OH⁻) removes the acidic proton from the hydroxyl group of 2,4-dibromophenol, forming a sodium 2,4-dibromophenoxide salt. This step is a fast acid-base reaction. The resulting phenoxide is a much stronger nucleophile than the starting phenol.

-

Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion acts as a nucleophile, attacking the electrophilic α-carbon of chloroacetic acid. This attack occurs from the backside relative to the chlorine leaving group.

-

Concerted Displacement: The carbon-oxygen bond forms at the same time as the carbon-chlorine bond breaks. This is a concerted, single-step process, characteristic of the SN2 mechanism.[8]

Optimization Considerations:

-

Solvent: While aqueous conditions are effective, polar aprotic solvents like DMF or acetonitrile can accelerate SN2 reactions by solvating the cation (Na⁺) but not the nucleophile (phenoxide), leaving it more "naked" and reactive.[11][14]

-

Base: While NaOH is effective, using a milder base like potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent is also a common and effective variation, particularly for sensitive substrates.[15][16]

-

Side Reactions: A potential, though less common, side reaction with phenoxides is C-alkylation, where the electrophile attacks the aromatic ring instead of the oxygen atom.[11][17] This is generally minimized when using primary alkyl halides and can be influenced by the solvent and counter-ion.[17][18]

Part 4: Safety and Handling

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this synthesis possess significant hazards.

-

Phenol: Toxic and corrosive. Can cause severe chemical burns upon skin contact and is harmful if ingested or inhaled.[12]

-

Bromine: Highly corrosive and toxic. Causes severe burns to skin and eyes and is extremely dangerous if inhaled. Must be handled in a fume hood with extreme caution.

-

Chloroacetic Acid: Toxic and corrosive. Can cause severe skin burns and eye damage.[9]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

2,4-Dichlorophenoxyacetic Acid (Analogue): The chlorinated analogue, 2,4-D, is harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction or respiratory irritation. Similar precautions should be taken with the dibrominated product.

Always consult the Safety Data Sheet (SDS) for each chemical before use. Engineering controls (fume hood), administrative controls, and appropriate PPE (gloves, safety goggles, lab coat) are mandatory.[19][20][21]

References

-

PrepChem. (n.d.). Preparation of 2,4-dibromophenol. PrepChem.com. [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). 2,4-Dichlorophenoxyacetic Acid. [Link]

-

Williamson Ether Synthesis Lab. (n.d.). The Williamson Ether Synthesis. [Link]

-

Bandin, G., et al. (2004). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry. [Link]

-

Williamson Ether Synthesis Experiment. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

-

Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid. Journal of Chemical Education, 25(9), 514. [Link]

-

PMG ChemTech. (2025). Redefining 2,4-D Synthesis: The Continuous Flow Advantage. [Link]

- Hobbs, W. E. (1969). U.S. Patent No. 3,454,654. U.S.

-

Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. [Link]

-

TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Grayson, M. N., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]

- Shulgin, A. A., et al. (1992). RU Patent No. 1768574C.

- Britton, E. C., & Hansen, J. N. (1949). U.S. Patent No. 2,471,575A.

-

Wikipedia. (n.d.). Phenol ether. [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENOL. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dibromophenol. PubChem. [Link]

- CN104447290A. (2015). Method for preparing 2,4-dichlorophenoxyacetic acid.

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

ResearchGate. (2025). Technological aspects of the synthesis of 2,4-dichlorophenol. [Link]

-

CDMS.net. (n.d.). SAFETY DATA SHEET. [Link]

-

ACS Publications. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. [Link]

- CN105622396A. (2016). 2,4-dichlorophenoxyacetic acid preparation method.

-

National Institutes of Health. (n.d.). The Phenol-ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics. [Link]

-

ResearchGate. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. [Link]

- CN100404491C. (2008). Preparation method of 2,4-dichlorin phenoxyacetic acid.

-

Chemistry Steps. (n.d.). Reactions of Phenols. [Link]

-

Mohammadnia, E., et al. (2019). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. International Journal of Environmental Analytical Chemistry. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. [Link]

-

PubMed. (n.d.). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. [Link]

-

PubMed. (n.d.). Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. US3454654A - Stabilized 2,4-dibromophenol and its production - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US2471575A - Process of preparing 2, 4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 14. tailoredread.com [tailoredread.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 18. The Phenol-ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdms.net [cdms.net]

- 20. nj.gov [nj.gov]

- 21. restoredcdc.org [restoredcdc.org]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2,4-Dibromophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: Direct experimental data on the specific mechanism of action of 2,4-Dibromophenoxyacetic acid is notably scarce in current scientific literature. This guide, therefore, adopts a hypothesis-driven approach, leveraging the extensive body of research on its close structural and functional analog, 2,4-Dichlorophenoxyacetic acid (2,4-D). We will first detail the well-established mechanisms of 2,4-D and then extrapolate a scientifically-grounded, theoretical framework for its dibrominated counterpart. This document is designed not as a definitive statement, but as a roadmap for future research, outlining the critical experiments required to validate these hypotheses.

Part 1: A Tale of Two Halogens: Foundational Principles

The core structure of 2,4-Dibromophenoxyacetic acid belongs to the phenoxyacetic acid class of compounds. Its biological activity is fundamentally dictated by the acetic acid side chain attached to a halogenated phenol ring. The critical difference between the subject of this guide and the widely-studied herbicide 2,4-D lies in the substitution of two chlorine atoms with two bromine atoms on the phenyl ring.

This substitution is not trivial. Bromine is larger, less electronegative, and forms a weaker carbon-halogen bond compared to chlorine. These differences are predicted to influence several key aspects of its mechanism of action:

-

Receptor Affinity and Binding Kinetics: The size and electronic properties of bromine may alter the molecule's fit and interaction strength within the binding pockets of target proteins.

-

Metabolic Stability and Pathway: The relative ease of C-Br bond cleavage compared to C-Cl could lead to a different metabolic profile, potentially generating unique intermediate metabolites with their own biological activities.

-

Lipophilicity and Bioavailability: Halogen substitution impacts the molecule's solubility and ability to cross biological membranes, affecting its absorption, distribution, and cellular uptake.

Part 2: The 2,4-D Blueprint: A Model for a Mechanism

The mechanism of action for 2,4-D is multifaceted, primarily understood in the context of its herbicidal activity in plants but also encompassing toxicological effects in mammalian and other systems. We will use this as our foundational model.

Primary Mechanism: Synthetic Auxin Activity (Herbicidal Action)

In plants, 2,4-D functions as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[1][2][3] Unlike IAA, which is tightly regulated and degraded by the plant, 2,4-D is persistent and leads to uncontrolled, unsustainable growth in susceptible broadleaf plants.[1][3]

The Signal Transduction Cascade:

-

Perception: 2,4-D binds to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and other members of the AFB family. This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.

-

Ubiquitination and Degradation: The stabilized complex is recognized by the SCFTIR1/AFB ubiquitin ligase complex, which tags the Aux/IAA repressors for degradation by the 26S proteasome.

-

Gene Activation: With the repressors destroyed, Auxin Response Factors (ARFs) are liberated to activate the transcription of a host of auxin-responsive genes.

-

Physiological Overload: This leads to a massive and uncontrolled induction of growth-related processes, including cell elongation, division, and the production of other hormones like ethylene and abscisic acid.[1][3] This hormonal chaos ultimately results in epinasty (stem and leaf twisting), senescence, and plant death.[1][2]

Hypothesis for 2,4-Dibromophenoxyacetic Acid:

It is highly probable that 2,4-Dibromophenoxyacetic acid also functions as a synthetic auxin. The core phenoxyacetic acid structure is the key pharmacophore for this activity. However, the altered stereoelectronic profile due to the bromine atoms may result in a different binding affinity for the TIR1/AFB receptors, potentially making it a more or less potent herbicide than its chlorinated analog.

Caption: Hypothesized pathway of oxidative stress and apoptosis induction.

Tertiary Mechanisms: Enzyme Inhibition & Metabolic Activation

-

Enzyme Inhibition: In vitro studies have shown that 2,4-D can act as an inhibitor of certain enzymes, such as bovine testicular hyaluronidase. [4]This suggests that direct interaction with and inhibition of key enzymes could be a contributing factor to its overall toxicity.

-

Metabolic Activation: In mammals, 2,4-D can be metabolized into a reactive 2,4-D-S-acyl-CoA thioester. [5]This reactive metabolite can covalently bind to proteins, forming adducts that contribute to cellular toxicity, particularly hepatotoxicity. [5]

Hypothesis for 2,4-Dibromophenoxyacetic Acid:

2,4-Dibromophenoxyacetic acid likely shares the potential to inhibit enzymes and form reactive acyl-CoA thioesters. The degradation pathway, particularly the initial enzymatic steps, is a critical area for investigation. Microbial systems often degrade 2,4-D via a dioxygenase (TfdA) that removes the side chain to form 2,4-dichlorophenol. [6]A similar enzymatic pathway may exist for the dibromo- analog, producing 2,4-dibromophenol as a key metabolite, which would have its own toxicological profile.

Part 3: The Research Imperative: A Guide to Experimental Validation

To move from hypothesis to established mechanism, a structured experimental approach is essential. The following protocols provide a framework for investigating the core activities of 2,4-Dibromophenoxyacetic acid.

Experiment 1: Assessing Auxin Receptor Binding Affinity

Objective: To determine if 2,4-Dibromophenoxyacetic acid binds to the auxin receptor complex and to quantify its affinity relative to 2,4-D and IAA.

Methodology: Competitive Radioligand Binding Assay

-

Preparation of Receptor Complex: Express and purify the core TIR1 auxin receptor protein from a suitable system (e.g., E. coli or insect cells).

-

Radioligand: Use a radiolabeled auxin, such as [³H]-IAA, as the primary ligand.

-

Assay Setup: In a multi-well plate format, incubate a constant amount of the purified TIR1 receptor and [³H]-IAA with increasing concentrations of unlabeled competitor:

-

Control (no competitor)

-

Unlabeled IAA (positive control)

-

Unlabeled 2,4-D (benchmark competitor)

-

Unlabeled 2,4-Dibromophenoxyacetic acid (test compound)

-

-

Incubation & Separation: Allow the binding to reach equilibrium. Separate bound from free radioligand using a method like filtration through a glass fiber filter, followed by washing.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of competitor that inhibits 50% of radioligand binding). Calculate the inhibition constant (Kᵢ) to quantify binding affinity.

Expected Outcome: This experiment will quantitatively determine if 2,4-Dibromophenoxyacetic acid is a ligand for the auxin receptor and how its affinity compares to 2,4-D, providing direct evidence for its potential as a synthetic auxin.

Experiment 2: Quantifying Oxidative Stress Induction

Objective: To measure the capacity of 2,4-Dibromophenoxyacetic acid to induce ROS generation and subsequent lipid peroxidation in a relevant cell line (e.g., HepG2 human liver cells or PC-12 rat neuronal cells).

Methodology: Cellular ROS and Lipid Peroxidation Assays

A. Intracellular ROS Measurement (DCFH-DA Assay)

-

Cell Culture: Plate HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Loading: Wash cells and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

-

Treatment: Replace the loading buffer with media containing various concentrations of 2,4-Dibromophenoxyacetic acid, 2,4-D (positive control), and a vehicle control. Include a strong oxidant like H₂O₂ as another positive control.

-

Measurement: Read the fluorescence intensity at timed intervals (e.g., 30, 60, 120 minutes) using a fluorescence plate reader (Ex/Em ~485/535 nm).

B. Lipid Peroxidation Measurement (TBARS Assay)

-

Cell Culture and Treatment: Culture and treat cells in larger format plates (e.g., 6-well plates) with the test compounds for a longer duration (e.g., 24 hours).

-

Lysate Preparation: Harvest and lyse the cells to release intracellular contents.

-

TBARS Reaction: Add thiobarbituric acid (TBA) reagent to the cell lysates and incubate at high temperature (e.g., 95°C). Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with TBA to form a colored adduct.

-

Quantification: Measure the absorbance of the adduct at ~532 nm. Quantify the MDA concentration using a standard curve.

Expected Outcome: These assays will provide quantitative data on whether 2,4-Dibromophenoxyacetic acid induces oxidative stress and if its potency differs from 2,4-D.

Table 1: Hypothetical Comparative Data Profile

| Parameter | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dibromophenoxyacetic acid |

| Primary Target | TIR1/AFB Auxin Receptors [1] | Hypothesis: TIR1/AFB Auxin Receptors |

| Binding Affinity (Kᵢ) | Reported values vary by assay | Data Not Available (To be determined) |

| Primary Effect | Uncontrolled plant growth [2] | Hypothesis: Similar auxin-like effects |

| Secondary Effect | Oxidative Stress / ROS Production [7][8] | Hypothesis: Oxidative Stress Induction |

| ROS Induction (EC₅₀) | Cell-type dependent | Data Not Available (To be determined) |

| Apoptosis Induction | Yes, via caspase activation [8][9] | Hypothesis: Yes |

| Key Metabolite | 2,4-Dichlorophenol [6] | Hypothesis: 2,4-Dibromophenol |

Part 4: Synthesis and Conclusion

While the mechanism of action for 2,4-Dibromophenoxyacetic acid has not been directly elucidated, a robust hypothesis can be constructed based on its close structural analog, 2,4-D. It is highly probable that its core mechanism involves functioning as a synthetic auxin, leading to hormonal disruption in plants. Concurrently, it is predicted to induce oxidative stress, mitochondrial dysfunction, and apoptosis in a broader range of biological systems, a hallmark of toxicity for many halogenated aromatic compounds.

The pivotal difference—bromine versus chlorine—is the source of the most critical unanswered questions. The altered bond strength, atomic size, and electronegativity are expected to modulate the potency of these effects. The dibromo- analog could exhibit higher binding affinity to target receptors or be more readily metabolized into reactive intermediates, potentially making it more toxic. Conversely, steric hindrance from the larger bromine atoms could reduce its binding affinity, rendering it less active.

Only through rigorous experimental validation, as outlined in this guide, can these hypotheses be tested. The path forward for researchers is clear: comparative studies against the 2,4-D benchmark are essential to define the unique mechanistic and toxicological profile of 2,4-Dibromophenoxyacetic acid.

References

-

Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

-

Leone, S., et al. (2002). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Chemical Research in Toxicology, 15(1), 74-81. [Link]

-

Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 112. (2017). 2,4-Dichlorophenoxyacetic acid. International Agency for Research on Cancer. [Link]

-

Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Polish Journal of Environmental Studies, 15(3), 365-374. [Link]

-

Zeljezic, D., & Garaj-Vrhovac, V. (2001). Induction of apoptosis in human lymphocytes by the herbicide 2,4-dichlorophenoxyacetic acid. Toxicology, 165(2-3), 165-173. [Link]

-

Wang, Z., et al. (2021). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. International Journal of Molecular Sciences, 22(23), 12894. [Link]

-

U.S. Environmental Protection Agency. (2005). TEACH Chemical Summary, 2,4-Dichlorophenoxyacetic acid (2,4-D). Regulations.gov. [Link]

-

Palmeira, C. M., et al. (1994). 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. Toxicology Letters, 73(1), 71-79. [Link]

-

Bhat, M. A., & Bhat, M. A. (1983). In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. Cytobios, 36(143-144), 147-153. [Link]

-

Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Centers for Disease Control and Prevention. [Link]

-

ResearchGate. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. [Link]

-

Bhat, S. V., et al. (2018). Exposure to Sub-lethal 2,4-Dichlorophenoxyacetic Acid Arrests Cell Division and Alters Cell Surface Properties in Escherichia coli. Frontiers in Microbiology, 9, 172. [Link]

-

Kumar, A., et al. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Microbiology, 42(2), 194-208. [Link]

-

Yang, C. Y., et al. (2025). The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. Toxicology Letters, 405, 16-29. [Link]

-

Suwalsky, M., et al. (1989). Interaction of 2,4-dichlorophenoxyacetic acid (2,4-D) with cell and model membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 985(2), 252-258. [Link]

-

Kaya, M. O. (2017). In vitro effects of 2, 4-Dichlorophenoxy acetic acid dimethylamine salt and enrofloxacin on BTH. Indian Journal of Animal Research, B-845. [Link]

-

de Oliveira, B. R., et al. (2020). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. Environmental Science and Pollution Research, 27(28), 35193-35202. [Link]

-

Stibal, M., et al. (2012). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology, 78(16), 5664-5671. [Link]

-

Balegno, H. F., & Rivarola, V. A. (1992). In vitro protein synthesis is affected by the herbicide 2,4-dichlorophenoxyacetic acid in Azospirillum brasilense. Toxicology, 73(1), 71-79. [Link]

-

Paloma, L., et al. (2024). Effects of 2,4-dichlorophenoxyacetic acid (2,4-D), isolated and in a formulated product, on the functional parameters of isolated rat liver mitochondria. Pesticide Biochemistry and Physiology, 198, 105777. [Link]

-

ResearchGate. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. U.S. Department of Health and Human Services. [Link]

-

Cho, Y. H., et al. (2001). Physiological and cellular responses of the 2,4-D degrading bacterium, Burkholderia cepacia YK-2, to the phenoxyherbicides 2,4-D and 2,4,5-T. Current Microbiology, 43(5), 343-349. [Link]

-

Teixeira, M. C., et al. (2004). The herbicide 2,4-dichlorophenoxyacetic acid induces the generation of free-radicals and associated oxidative stress responses in yeast. Biochemical and Biophysical Research Communications, 324(3), 1101-1107. [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

-

Accinelli, C., et al. (2019). Biological agents for 2,4-dichlorophenoxyacetic acid herbicide degradation. Applied Microbiology and Biotechnology, 103(13), 5149-5159. [Link]

-

Khan, I., et al. (2020). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Bioorganic Chemistry, 94, 103429. [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2017). Biomonitoring Summary: 2,4-Dichlorophenoxyacetic Acid. [Link]

-

Daugherty, D. D., & Higerd, T. B. (2002). Probing the 2,4-dichlorophenoxyacetate/alpha-ketoglutarate dioxygenase substrate-binding site by site-directed mutagenesis and mechanism-based inactivation. Biochemistry, 41(16), 5185-5192. [Link]

-

Pierella, L. B., et al. (2018). 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study. Molecules, 23(10), 2469. [Link]

-

Horton, P. G., et al. (2018). Probing biological activity through structural modelling of ligand-receptor interactions of 2,4-disubstituted thiazole retinoids. Scientific Reports, 8(1), 1-14. [Link]

-

ResearchGate. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. [Link]

-

Pimentel, L. S., et al. (2009). Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. Marine Drugs, 7(3), 365-373. [Link]

-

National Center for Biotechnology Information. (n.d.). Receptor Binding. MeSH. [Link]

-

Rosenkilde, M. M., et al. (2007). Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor. Journal of Biological Chemistry, 282(41), 29896-29905. [Link]

-

ResearchGate. (2019). 2-Bromopalmitate Analogues as Activity-Based Probes To Explore Palmitoyl Acyltransferases. [Link]

Sources

- 1. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deq.mt.gov [deq.mt.gov]

- 3. scispace.com [scispace.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms [pjoes.com]

- 8. researchgate.net [researchgate.net]

- 9. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4-Dibromophenoxyacetic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,4-Dibromophenoxyacetic acid, a key intermediate in various synthetic pathways, in a range of organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this guide offers a dual approach: a thorough examination of the theoretical principles governing its solubility and a detailed, field-proven experimental protocol for generating precise and reproducible solubility data. This document is intended to empower researchers, scientists, and drug development professionals to confidently assess and apply the solubility characteristics of 2,4-Dibromophenoxyacetic acid in their work.

Introduction: The Foundational Importance of Solubility

In the realm of chemical and pharmaceutical sciences, solubility is a fundamental physicochemical property that dictates the behavior of a compound in a liquid phase. For drug development professionals, a comprehensive understanding of a compound's solubility is paramount for formulation design, ensuring bioavailability, and achieving effective delivery to the target site. In chemical research, solubility governs the choice of solvents for synthesis, purification techniques such as crystallization, and analytical methods like chromatography.

2,4-Dibromophenoxyacetic acid, with its dual characteristics of a polar carboxylic acid group and a larger, less polar dibrominated aromatic structure, presents an interesting case study in solubility. Its behavior in different organic solvents is a direct consequence of the interplay between its molecular structure and the properties of the solvent.

Physicochemical Properties of 2,4-Dibromophenoxyacetic Acid

A foundational understanding of the intrinsic properties of 2,4-Dibromophenoxyacetic acid is essential for predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of 2,4-Dibromophenoxyacetic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O₃ | [1] |

| Molecular Weight | 309.94 g/mol | [1] |

| Melting Point | 152.65 °C | [1] |

| Appearance | Solid (predicted) | |

| pKa | ~2.6-3.3 (estimated based on 2,4-D) | [2] |

Note: Due to the limited specific data for 2,4-Dibromophenoxyacetic acid, some properties are inferred from its close structural analog, 2,4-Dichlorophenoxyacetic acid (2,4-D).

The presence of the carboxylic acid group suggests the potential for hydrogen bonding, a key factor in its solubility in protic solvents. Conversely, the bulky, nonpolar dibromophenyl group will favor interactions with less polar solvents.

Theoretical Framework for Solubility

The age-old principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. A more quantitative approach involves the use of solubility parameters, such as the Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Factors Influencing the Solubility of 2,4-Dibromophenoxyacetic Acid

Several factors can significantly impact the solubility of 2,4-Dibromophenoxyacetic acid in organic solvents:

-

Solvent Polarity: The polarity of the solvent will play a crucial role. Polar protic solvents like alcohols can engage in hydrogen bonding with the carboxylic acid group, enhancing solubility. Aprotic polar solvents such as acetone can interact via dipole-dipole interactions. Nonpolar solvents like hexane will primarily interact with the nonpolar aromatic ring.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship is fundamental to the process of recrystallization for purification.

-

pH (in aqueous or mixed aqueous/organic systems): As a carboxylic acid, the pH of the medium will significantly influence its solubility. At a pH above its pKa, 2,4-Dibromophenoxyacetic acid will deprotonate to form the more polar and, therefore, more water-soluble carboxylate anion.

-

Purity of the Compound: The presence of impurities can alter the measured solubility of a substance.

Experimental Determination of Solubility

Given the absence of comprehensive published quantitative solubility data for 2,4-Dibromophenoxyacetic acid, experimental determination is essential for accurate and reliable results. The following section provides a detailed protocol for the widely accepted saturation shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

The Saturation Shake-Flask Method: A Gold Standard

The saturation shake-flask method is a robust and reliable technique for determining the equilibrium solubility of a compound. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Experimental Workflow

The logical flow of the experimental procedure is outlined below:

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol

Materials:

-

2,4-Dibromophenoxyacetic acid (of known purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,4-Dibromophenoxyacetic acid to a series of vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of each organic solvent into the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of calibration standards of 2,4-Dibromophenoxyacetic acid of known concentrations in the solvent of interest.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample by HPLC. A typical reversed-phase HPLC method can be employed.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of 2,4-Dibromophenoxyacetic acid in the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

Alternative Analytical Technique: UV-Vis Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be utilized.

Procedure:

-

Follow steps 1-3 of the shake-flask protocol.

-

Determine the wavelength of maximum absorbance (λmax) of 2,4-Dibromophenoxyacetic acid in the solvent of interest.

-

Prepare a series of calibration standards and measure their absorbance at the λmax.

-

Construct a calibration curve according to the Beer-Lambert law.

-

Dilute the filtered supernatant and measure its absorbance.

-

Calculate the solubility based on the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Experimentally Determined Solubility of 2,4-Dibromophenoxyacetic Acid in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Polar Protic | User-determined value | User-determined value |

| Ethanol | Polar Protic | User-determined value | User-determined value |

| Acetone | Polar Aprotic | User-determined value | User-determined value |

| Ethyl Acetate | Polar Aprotic | User-determined value | User-determined value |

| Dichloromethane | Halogenated | User-determined value | User-determined value |

| Toluene | Aromatic | User-determined value | User-determined value |

| Hexane | Nonpolar | User-determined value | User-determined value |

This table is intended to be populated with data generated using the protocol described in this guide.

The results should be analyzed in the context of the solvent properties and the structure of 2,4-Dibromophenoxyacetic acid. For instance, higher solubility in alcohols would be attributed to favorable hydrogen bonding interactions, while solubility in toluene would be due to van der Waals forces with the aromatic ring.

Conclusion

While a comprehensive public database of the solubility of 2,4-Dibromophenoxyacetic acid in organic solvents is currently lacking, this guide provides the theoretical foundation and a robust experimental framework for researchers to confidently determine these critical parameters. By following the detailed protocols outlined herein, scientists and drug development professionals can generate high-quality, reproducible solubility data, enabling informed decisions in their research and development endeavors. The principles and methodologies presented are broadly applicable to the characterization of other novel compounds, underscoring the fundamental importance of solubility determination in the chemical and pharmaceutical sciences.

References

-

Chemcasts. 2,4-Dibromophenoxyacetic acid (CAS 10129-78-9) Properties. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

World Health Organization. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). [Link]

-

SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. [Link]

-

Asfaw, S., & Taddesse, A. M. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research, 13(12), 4639-4647. [Link]

Sources

- 1. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Semantic Scholar [semanticscholar.org]

- 2. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 3. CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid - Google Patents [patents.google.com]

The Dawn of a New Era in Weed Control: A Technical Guide to the Discovery and History of 2,4-Dibromophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of phenoxyacetic acids as potent plant growth regulators in the early 1940s marked a pivotal moment in agricultural science, leading to the development of the first selective organic herbicides. While 2,4-dichlorophenoxyacetic acid (2,4-D) became the most prominent and widely used compound of this class, its discovery was part of a broader investigation into the structure-activity relationships of halogenated phenoxyacetic acids. This in-depth technical guide delves into the scientific journey that led to the synthesis and understanding of 2,4-dibromophenoxyacetic acid, placing its development within the rich historical context of the dawn of modern chemical weed control. We will explore the foundational research, the key scientific players, the chemical synthesis methodologies, and the mechanism of action that defines this class of synthetic auxins.

The Genesis of a Revolution: The Auxin Connection

The story of 2,4-dibromophenoxyacetic acid begins not with a quest for a weed killer, but with the fundamental study of plant physiology. In the 1930s, the scientific community was captivated by the discovery and isolation of indole-3-acetic acid (IAA), the primary naturally occurring auxin in plants. Auxins were quickly identified as master regulators of plant growth and development, controlling processes such as cell elongation, root formation, and tropisms.

Pioneering work by researchers like William Templeman in the United Kingdom and Percy Zimmerman and Alfred Hitchcock at the Boyce Thompson Institute in the United States laid the groundwork for the herbicide revolution.[1] They observed that at high concentrations, IAA could induce abnormal and ultimately lethal growth in plants.[1] This led to a search for more stable and potent synthetic analogs of IAA.

The Halogenated Phenoxyacetic Acids: A New Frontier

The breakthrough came with the exploration of phenoxyacetic acid and its derivatives. Early research indicated that the substitution of halogen atoms onto the phenyl ring of phenoxyacetic acid dramatically increased its auxin-like activity. This line of inquiry was pursued with urgency during World War II, driven by the need to enhance agricultural productivity.

While the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) was first reported in a 1941 publication by Robert Pokorny, this was part of a broader exploration of various halogenated derivatives.[2] The logical progression of this research would have included the synthesis and evaluation of the bromo- and iodo- analogs to fully understand the structure-activity relationship of the halogen substituent.

The seminal 1942 publication by Zimmerman and Hitchcock, "Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity," provided a systematic evaluation of a wide range of these compounds, solidifying the understanding that the position and nature of the halogen atoms were critical to their biological effects.[3]

Although less documented in readily available historical records than its chlorinated counterpart, the synthesis and investigation of 2,4-dibromophenoxyacetic acid were a natural and necessary step in this scientific exploration. The comparative analysis of chlorinated and brominated derivatives was essential to elucidate the fundamental principles of their mode of action.

Synthesis of 2,4-Dibromophenoxyacetic Acid: A Step-by-Step Protocol

The synthesis of 2,4-dibromophenoxyacetic acid follows a well-established chemical pathway for the preparation of phenoxyacetic acids, known as the Williamson ether synthesis. This two-step process involves the initial bromination of phenol followed by condensation with a haloacetic acid.

Step 1: Synthesis of 2,4-Dibromophenol

The precursor, 2,4-dibromophenol, is synthesized via the electrophilic aromatic substitution of phenol with bromine.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve phenol in a suitable solvent such as carbon disulfide or glacial acetic acid.

-

Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent from the dropping funnel while maintaining a low temperature. The reaction is exothermic, and controlling the temperature is crucial to minimize the formation of byproducts.

-

Work-up: After the addition of bromine is complete, the reaction mixture is stirred until the evolution of hydrogen bromide gas ceases. The solvent is then removed by distillation.

-

Purification: The crude 2,4-dibromophenol can be purified by vacuum distillation or recrystallization.

Caption: Synthesis of 2,4-Dibromophenol from Phenol.

Step 2: Synthesis of 2,4-Dibromophenoxyacetic Acid

The synthesized 2,4-dibromophenol is then reacted with chloroacetic acid in the presence of a base to form the final product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dibromophenol and chloroacetic acid in an aqueous solution of sodium hydroxide.

-

Condensation: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Acidification: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the 2,4-dibromophenoxyacetic acid.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Caption: Synthesis of 2,4-Dibromophenoxyacetic Acid.

Mechanism of Action: Mimicking a Natural Hormone